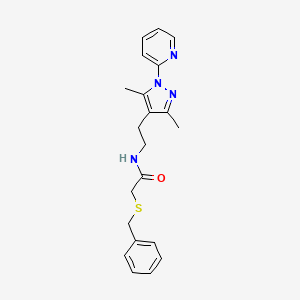

![molecular formula C22H26N4O2S B2385491 1-(4-氧代-3-(对甲苯基)-3,4-二氢噻吩并[3,2-d]嘧啶-2-基)-N-丙基哌啶-3-甲酰胺 CAS No. 1112306-97-4](/img/structure/B2385491.png)

1-(4-氧代-3-(对甲苯基)-3,4-二氢噻吩并[3,2-d]嘧啶-2-基)-N-丙基哌啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide” belongs to the class of organic compounds known as 1-ribosyl-imidazolecarboxamides . These are organic compounds containing the imidazole ring linked to a ribose ring through a 1-2 bond .

Synthesis Analysis

The synthesis of such compounds often involves the incorporation of active moieties such as halo compound, pyrazolo, pyrano, pyrimido, pyrido-derivatives with active methylene group in thiobarbituric acid derivatives at C-5 . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis

The molecular structure of the compound was characterized by spectral techniques including IR, 1 H-NMR, MS, and 13 C-NMR . The IR spectrum showed peaks at 3207 (NH), 3032 (CH- arom.), 2978, 2900 (CH-aliph), 1701 (C=O), 1114 (C=S) cm-1 . The 1H NMR spectrum showed signals at 2.09, 2.23, 2.33 (3 s, 9H, 3CH 3), 7.08–8.38 (m, 8H, Ar–H), 10.13 (s, 1H, NH exchangeable by D2O) ppm . The 13C NMR spectrum showed signals at 19.88, 23.03, 31.17 (3CH 3), 126.89, 130.10, 132.52, 133.32, 137.34, 139.22, 139.93 (7C, aromatic carbons), 174.42 (C=O), 179.87 (C=S) ppm .Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Physical And Chemical Properties Analysis

The compound has a melting point greater than 360 °C . The yield of the synthesis was reported to be 66% .科学研究应用

抗病毒活性

吲哚衍生物因其潜在的抗病毒活性而备受关注。例如:

- 化合物 1: 6-氨基-4-异丁氧基-1H-吲哚-2-羧酸甲酯对甲型流感病毒表现出抑制作用,IC50 值为 7.53 μmol/L,并且对 CoxB3 病毒具有很高的选择性指数 (SI) 值,为 17.1 .

- 化合物 2: 4-烷基-1-(5-氟-3-苯基-1H-吲哚-2-羰基)硫代氨基脲衍生物对柯萨奇病毒 B4 表现出有效的抗病毒活性 .

抗结核活性

吲哚衍生物也因其抗结核活性而备受研究:

- 化合物 13: 分子模拟研究证明了其在体外对前鞭毛体具有有效的活性。 该化合物在 LmPTR1 口袋(活性位点)中表现出良好的拟合模式,具有较低的结合自由能 .

抗增殖活性

嘧啶衍生物,包括含有吲哚部分的那些,已被筛选用于抗增殖活性:

抗癌活性

含有吲哚的化合物已显示出对抗癌细胞系的希望:

- 化合物 22i: 对 A549、MCF-7 和 HeLa 癌细胞系表现出优异的抗肿瘤活性,IC50 值分别为 0.83 μM、0.15 μM 和 2.85 μM。 该化合物还在纳摩尔水平上抑制了 c-Met 激酶 .

总之,该化合物表现出多种生物活性,使其成为在治疗应用中进一步探索的令人兴奋的候选者。研究人员应继续调查其在抗病毒、抗结核、抗增殖和抗癌等各个领域的潜力。 🌟

未来方向

The potential of compounds with pyrimidine moiety is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . Therefore, there is a need to develop new effective methods for their synthesis .

属性

IUPAC Name |

1-[3-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]-N-propylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2S/c1-3-11-23-20(27)16-5-4-12-25(14-16)22-24-18-10-13-29-19(18)21(28)26(22)17-8-6-15(2)7-9-17/h6-10,13,16H,3-5,11-12,14H2,1-2H3,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJRSHHGVBFBMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)SC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Benzenesulfonyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]propanamide](/img/structure/B2385408.png)

![5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2385410.png)

![2-imino-1-(3-methoxypropyl)-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2385413.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2385414.png)

![[5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol](/img/structure/B2385416.png)

![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2385418.png)

![5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2385420.png)

![3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate](/img/structure/B2385426.png)

![1-[4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone](/img/structure/B2385430.png)